N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
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Overview
Description
N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a pyrrole ring with three methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyrrole and a thioamide, the reaction can proceed through cyclization to form the thiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-thiazol-2-amine: Lacks the pyrrole ring and additional methyl groups.
N-methyl-1,3-thiazol-2-amine: Similar structure but without the pyrrole ring.
1,2,5-trimethyl-1H-pyrrole-3-amine: Contains the pyrrole ring but lacks the thiazole moiety.
Uniqueness
N-methyl-4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is unique due to its combined thiazole and pyrrole structures, along with multiple methyl substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-methyl-4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-5-9(8(2)14(7)4)10-6-15-11(12-3)13-10/h5-6H,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCGWPFCJWLUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2=CSC(=N2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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